molecular formula C19H19FN4O B2467165 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone CAS No. 1170121-37-5

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone

Cat. No. B2467165
CAS RN: 1170121-37-5
M. Wt: 338.386
InChI Key: KMOYNKQEVKWWTJ-UHFFFAOYSA-N
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Description

The compound “(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an aromatic aldehyde . In the case of this specific compound, further reactions would be needed to introduce the piperazine and fluorophenyl groups.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the imidazole ring and the other functional groups. For example, the imidazole ring can participate in a variety of reactions due to its amphoteric nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For example, it is likely to be soluble in polar solvents due to the presence of polar functional groups . The exact properties would need to be determined experimentally.

Scientific Research Applications

Antiviral Applications

The benzimidazole nucleus, a component of this compound, is known to have antiviral properties . This makes it a potential candidate for the development of new antiviral drugs.

Antitumor Applications

Benzimidazole derivatives have shown promising antitumor activity . This suggests that our compound could potentially be used in cancer treatment research.

Antihypertensive Applications

The benzimidazole nucleus has been associated with antihypertensive activity . This could make the compound useful in the development of new antihypertensive drugs.

Proton Pump Inhibitory Applications

Benzimidazole derivatives have been found to have proton pump inhibitory activity . This suggests potential applications in the treatment of conditions like acid reflux and peptic ulcers.

Antimicrobial Applications

The compound could potentially have antimicrobial applications. Benzimidazole derivatives have been found to have antimicrobial activity , and piperazine, another component of the compound, is found in biologically active compounds with antibacterial properties .

Anti-inflammatory Applications

Benzimidazole derivatives have been associated with anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions.

Antifungal Applications

The compound could potentially have antifungal applications. Benzimidazole derivatives have been found to have antifungal activity , and piperazine is found in biologically active compounds with antifungal properties .

Antidiabetic Applications

Piperazine, a component of the compound, is found in biologically active compounds with antidiabetic properties . This suggests potential applications in the treatment of diabetes.

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications in medicine. Given the wide range of activities exhibited by imidazole derivatives , this compound could be a promising candidate for drug development.

properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-15-5-3-4-14(12-15)19(25)24-10-8-23(9-11-24)13-18-21-16-6-1-2-7-17(16)22-18/h1-7,12H,8-11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOYNKQEVKWWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone

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